molecular formula C11H10BrFN4OS B10920433 4-Bromo-1-ethyl-N'-((5-fluorothiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide

4-Bromo-1-ethyl-N'-((5-fluorothiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B10920433
M. Wt: 345.19 g/mol
InChI Key: ZKUZKVBRPSDMEF-LHHJGKSTSA-N
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Description

4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromo and ethyl groups: This step involves bromination and alkylation reactions, often using reagents like N-bromosuccinimide (NBS) and ethyl iodide.

    Condensation with 5-fluoro-2-thiophenecarboxaldehyde: This final step involves the condensation of the pyrazole derivative with 5-fluoro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Generation of alcohols or amines.

    Substitution: Production of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 1-ETHYL-3-(5-FLUORO-2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
  • 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Uniqueness

4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole and thiophene rings provides a distinctive structure that can interact with various biological targets in unique ways.

Properties

Molecular Formula

C11H10BrFN4OS

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-1-ethyl-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C11H10BrFN4OS/c1-2-17-6-8(12)10(16-17)11(18)15-14-5-7-3-4-9(13)19-7/h3-6H,2H2,1H3,(H,15,18)/b14-5+

InChI Key

ZKUZKVBRPSDMEF-LHHJGKSTSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(S2)F)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN=CC2=CC=C(S2)F)Br

Origin of Product

United States

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